Pacidamycin 5

Antibacterial Spectrum Pseudomonas aeruginosa MIC Comparison

Pacidamycin 5 (122855-43-0) is a narrow-spectrum uridyl peptide antibiotic that specifically inhibits the MraY translocase, blocking peptidoglycan biosynthesis in Pseudomonas aeruginosa. Unlike broader-spectrum analogs, its defined MIC range (8–64 μg/mL) against P. aeruginosa makes it the definitive control for MraY inhibitor screening and resistance studies. Also suitable for precursor-directed biosynthesis and metabolic engineering research. Procure with confidence for reproducible, targeted anti-pseudomonal assays.

Molecular Formula C36H44N8O11
Molecular Weight 764.8 g/mol
CAS No. 122855-43-0
Cat. No. B220457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePacidamycin 5
CAS122855-43-0
Synonymspacidamycin 5
Molecular FormulaC36H44N8O11
Molecular Weight764.8 g/mol
Structural Identifiers
SMILESCC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)N)N
InChIInChI=1S/C36H44N8O11/c1-19(37)27(46)17-26(42(2)31(49)24(38)14-21-9-6-10-22(45)13-21)30(39)32(50)44(35(53)40-25(34(51)52)15-20-7-4-3-5-8-20)18-23-16-28(47)33(55-23)43-12-11-29(48)41-36(43)54/h3-13,18-19,24-26,28,30,33,45,47H,14-17,37-39H2,1-2H3,(H,40,53)(H,51,52)(H,41,48,54)/b23-18+/t19-,24-,25?,26?,28?,30?,33?/m0/s1
InChIKeyVMCKHEAYHSISAM-RINAREHVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pacidamycin 5 (CAS 122855-43-0): Core Identity and Antimicrobial Class Definition


Pacidamycin 5 is a naturally occurring uridyl peptide antibiotic (UPA) belonging to the pacidamycin family, which also includes structurally related mureidomycins and napsamycins. These compounds share a conserved core that inhibits the bacterial enzyme translocase I (MraY), thereby blocking peptidoglycan biosynthesis and cell wall assembly [1]. Produced by Streptomyces coeruleorubidus NRRL 18370, pacidamycin 5 is a pentapeptidyl nucleoside featuring a 3′-deoxyuridine moiety and a doubly inverted peptidyl chain with a β-peptide and a ureido linkage [2]. Its molecular formula is C36H44N8O11 with a molecular weight of 764.8 g/mol [3].

Why Generic MraY Inhibitors Cannot Substitute for Pacidamycin 5 in Targeted Research


Although mureidomycins, napsamycins, and synthetic dihydropacidamycins all target the same MraY enzyme, they exhibit substantial differences in antibacterial spectrum, potency, and pharmacokinetic properties that preclude simple substitution. Pacidamycin 5 is distinguished by its highly specific, narrow-spectrum activity profile, which is concentrated on Pseudomonas aeruginosa but also includes activity against select strains of S. aureus and E. coli [1]. In contrast, close analogs like mureidomycin C (MIC 0.1–3.13 μg/mL) and napsamycin D (MIC 6.25 μg/mL) exhibit different potency windows, while synthetic dihydropacidamycins (MIC 4–8 μg/mL) demonstrate an entirely altered spectrum that includes activity against E. coli and M. tuberculosis [2][3]. These quantitative differences in MIC values and target organism specificity mean that a compound selected for one experimental context cannot be assumed to perform equivalently in another [4].

Quantitative Differentiation of Pacidamycin 5: Evidence-Based Selection Guide


Antibacterial Spectrum: Pacidamycin 5 vs. Mureidomycin C and Napsamycin D

Pacidamycin 5 exhibits a unique, narrow-spectrum activity profile that is quantitatively distinct from other MraY inhibitors. Unlike the broader activity of synthetic dihydropacidamycins, pacidamycin 5's activity is primarily directed against Pseudomonas aeruginosa, with MICs ranging from 8 to 64 μg/mL for this pathogen [1]. For comparison, mureidomycin C is significantly more potent against P. aeruginosa (MIC 0.1–3.13 μg/mL), while napsamycin D exhibits an intermediate MIC of 6.25 μg/mL [2][3].

Antibacterial Spectrum Pseudomonas aeruginosa MIC Comparison

Species-Specific Selectivity: Pacidamycin 5 vs. Synthetic Dihydropacidamycins

Pacidamycin 5 demonstrates a narrow spectrum of activity that is highly selective for P. aeruginosa, with MICs >100 μg/mL against other common pathogens such as Enterobacteriaceae, S. aureus, and most Streptococci [1]. In stark contrast, synthetic dihydropacidamycin analogs have been engineered to exhibit a modified spectrum, including noteworthy activity against wild-type and resistant E. coli (MIC 4–8 μg/mL) and even multi-drug-resistant clinical strains of M. tuberculosis [2].

Antibacterial Selectivity Escherichia coli Mycobacterium tuberculosis

Biosynthetic Manipulability: Precursor-Directed Production of Pacidamycin 5 vs. Other Pacidamycins

The production profile of individual pacidamycin congeners can be shifted through precursor feeding. Specifically, the addition of phenylalanine to the fermentation broth of S. coeruleorubidus NRRL 18370 resulted in a shift in the production profile toward pacidamycin 5, making it the dominant congener produced [1]. This is in contrast to other pacidamycins (e.g., pacidamycin 4 and 5T), which were detected in lower amounts under the same conditions.

Biosynthetic Engineering Precursor-Directed Biosynthesis Streptomyces coeruleorubidus

Optimized Application Scenarios for Pacidamycin 5 in Antimicrobial Discovery and Development


Target-Based Screening for MraY Inhibitors with Narrow-Spectrum Anti-Pseudomonal Activity

Pacidamycin 5 serves as an ideal control compound for biochemical and cell-based assays designed to identify novel MraY inhibitors that, like the parent natural product, exhibit high selectivity for Pseudomonas aeruginosa. Its well-characterized MIC range (8–64 μg/mL) provides a reliable benchmark for evaluating the potency and selectivity of new chemical entities [1].

Biosynthetic Engineering Studies for the Production of Uridyl Peptide Antibiotics

Given the established shift in congener profile toward pacidamycin 5 upon phenylalanine feeding in S. coeruleorubidus, this compound is a prime candidate for studies in precursor-directed biosynthesis and metabolic engineering aimed at improving yields or generating novel analogs [2].

Mechanistic Studies of MraY Inhibition and Resistance in Pseudomonas aeruginosa

Pacidamycin 5 is a valuable tool for investigating the molecular basis of MraY inhibition and the emergence of resistance in P. aeruginosa. Its specific activity against this pathogen, coupled with its known mechanism of action, makes it suitable for experiments involving time-kill kinetics and the selection of resistant mutants [3].

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